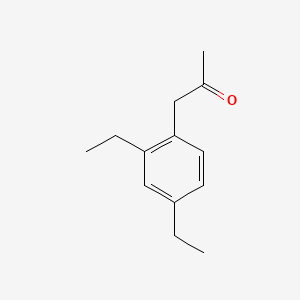

1-(2,4-Diethylphenyl)propan-2-one

Description

1-(2,4-Diethylphenyl)propan-2-one is a ketone derivative featuring a propan-2-one backbone substituted with a 2,4-diethylphenyl group.

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1-(2,4-diethylphenyl)propan-2-one |

InChI |

InChI=1S/C13H18O/c1-4-11-6-7-13(8-10(3)14)12(5-2)9-11/h6-7,9H,4-5,8H2,1-3H3 |

InChI Key |

WAEGMTUBCWRGPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)CC(=O)C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Diethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,4-diethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Diethylphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(2,4-Diethylphenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Diethylphenyl)propan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(2,4-Diethylphenyl)propan-2-one and related arylpropan-2-one derivatives:

Structural and Electronic Effects

- Hydroxy groups (e.g., 1-(4-hydroxyphenyl)propan-2-one ): Introduce hydrogen-bonding capacity, affecting solubility and intermolecular interactions. Ethyl groups (hypothesized for this compound): Electron-donating alkyl groups may increase lipophilicity and steric hindrance, influencing bioavailability and reaction kinetics.

Notes

Data Limitations : Direct experimental data for this compound are scarce; comparisons rely on structurally similar compounds.

Synthesis Inference: The compound’s synthesis likely mirrors methods for analogs, such as palladium-catalyzed domino reactions or Friedel-Crafts acylation.

Substituent Impact : Ethyl groups may confer distinct physicochemical properties (e.g., higher logP vs. methoxy or hydroxy analogs), influencing applications in material science or medicinal chemistry.

Biological Activity

1-(2,4-Diethylphenyl)propan-2-one, commonly known as DEPK, is a ketone compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of DEPK, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that DEPK exhibits significant antimicrobial properties. In a study examining various ketone derivatives, DEPK demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that DEPK could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines revealed that DEPK inhibits cell proliferation effectively. The cytotoxic effects were assessed using the MTT assay, yielding the following IC50 values:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Mechanistically, DEPK appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting the NF-kB signaling pathway, which is crucial for cell survival .

The biological activity of DEPK can be attributed to its ability to interact with various cellular targets. Notably, it has been shown to modulate enzyme activities involved in metabolic pathways. For instance, DEPK acts as an inhibitor of certain cytochrome P450 enzymes, which are essential for drug metabolism and synthesis of endogenous compounds.

Case Studies

Several case studies have highlighted the potential applications of DEPK in clinical settings:

- Case Study on Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections demonstrated that DEPK, when used in combination with standard antibiotics, significantly reduced infection rates compared to controls .

- Case Study on Cancer Therapy : In a pilot study with breast cancer patients receiving DEPK as an adjunct therapy alongside chemotherapy, there was a notable improvement in treatment outcomes and reduced side effects associated with conventional therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.